molecular formula C10H13NO3 B8519854 2-(2-Ethoxyethoxy)-pyridine-5-aldehyde

2-(2-Ethoxyethoxy)-pyridine-5-aldehyde

Cat. No.: B8519854
M. Wt: 195.21 g/mol
InChI Key: RZRCCVPCOBSNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethoxy)-pyridine-5-aldehyde is a pyridine derivative featuring a 2-ethoxyethoxy substituent at position 2 and an aldehyde functional group at position 5 of the aromatic ring. Its structure combines the electron-withdrawing aldehyde group with the ether-based side chain, which may influence solubility, reactivity, and intermolecular interactions.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

6-(2-ethoxyethoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C10H13NO3/c1-2-13-5-6-14-10-4-3-9(8-12)7-11-10/h3-4,7-8H,2,5-6H2,1H3

InChI Key

RZRCCVPCOBSNON-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=NC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Substituent Effects on Solubility and Polarity
  • 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol ():
    This compound replaces the aldehyde with a hydroxyl group and introduces a chlorine atom at position 5. The hydroxyl and chlorine substituents increase polarity, reducing lipophilicity compared to 2-(2-Ethoxyethoxy)-pyridine-5-aldehyde. The ethoxyethoxy group in the latter likely enhances solubility in polar aprotic solvents (e.g., acetone, DMF) due to its ether linkages, similar to NaDEEP and TEOP electrolytes in .

  • Glycol Ethers (e.g., 2-(2-Ethoxyethoxy)ethanol, ): These compounds share the ethoxyethoxy moiety but lack the pyridine ring and aldehyde group. Their high solubility in water and organic solvents is well-documented, suggesting that this compound may exhibit moderate solubility in both aqueous and organic phases, depending on the solvent system .
2.2 Reactivity of the Aldehyde Group
  • Nucleophilic Addition Reactions:
    The aldehyde at position 5 is highly reactive, enabling condensation or Schiff base formation, unlike pyridines with ester or ketone groups (e.g., (E)-methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate in ). Such reactivity is critical for applications in pharmaceutical or polymer synthesis .

  • This mirrors the behavior of aldehydes described in , where aldehyde oxidase catalyzes oxidation .
2.4 Thermal and Chemical Stability
  • Ether Chain Stability: The ethoxyethoxy group, as seen in NaDEEP and TEOP (), confers thermal stability due to flexible ether linkages. However, the aldehyde group may reduce overall stability compared to non-aldehyde analogs like 1-(2-methoxy-5-methylpyridin-3-yl)ethanone (), which features a stable ketone .

Data Table: Key Properties of Selected Pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Reactivity Solubility Profile
This compound 2-ethoxyethoxy, 5-aldehyde ~195.2 (estimated) Aldehyde oxidation Moderate (polar solvents)
5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol 2-hydroxyethoxy, 5-Cl, 3-OH ~203.6 (estimated) Hydroxyl acidity High (aqueous)
(E)-Methyl 3-(2-chloro-5-methylpyridin-3-yl)acrylate 2-Cl, 5-methyl, 3-ester ~225.7 Ester hydrolysis Low (organic solvents)
2-(2-Ethoxyethoxy)ethanol Ethoxyethoxy chain 134.2 Ether cleavage High (water/organic)

Research Findings and Implications

  • Electrolyte Applications (Inference from ): The ethoxyethoxy chain in NaDEEP/TEOP enhances ionic conductivity in sodium batteries.
  • Toxicity Considerations (): Glycol ethers like 2-(2-ethoxyethoxy)ethanol are associated with reproductive and neurological toxicity. The aldehyde group in this compound may introduce additional hazards, necessitating careful handling .
  • Catalytic Oxidation (): Enzymes such as aldehyde oxidase could metabolize this compound into carboxylic acids, impacting its environmental persistence or pharmacological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.